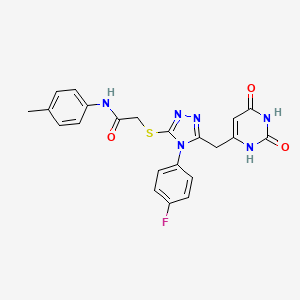

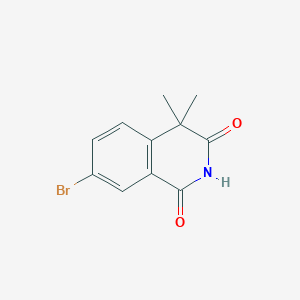

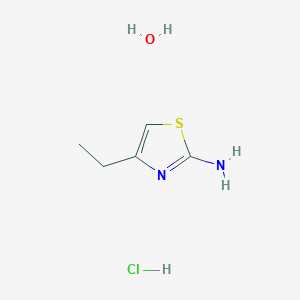

![molecular formula C18H16N2O3S B2440380 Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate CAS No. 892843-20-8](/img/structure/B2440380.png)

Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate” is a chemical compound that belongs to the class of benzothiazoles . It is a heterocyclic building block used in chemical synthesis . It can be used as a catalyst or ligand in organic synthesis reactions to facilitate the progress of various chemical reactions . In addition, it can be used to prepare other organic compounds, such as pharmaceuticals, dyes, and functional materials .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate”, involves modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .Aplicaciones Científicas De Investigación

Crystal Engineering

Research by Johnstone et al. (2010) explores the application of pressure in crystal engineering to induce a phase transition in a structure related to Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate. They demonstrate that under high pressure, the crystal structure of Methyl 2-(carbazol-9-yl)benzoate, which is similar in composition, transitions from a high-Z' structure to a more efficiently packed structure, highlighting the influence of molecular conformation and packing efficiency in crystal engineering Johnstone et al., 2010.

Synthetic Chemistry

In the realm of synthetic chemistry, Bhoi et al. (2016) discuss the synthesis of novel benzothiazole derivatives through a one-pot, microwave-assisted process. This work emphasizes the utility of Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate in facilitating the development of new compounds with potential antibacterial, antioxidant, and antitubercular activities, showcasing the compound's role in creating biologically active molecules Bhoi et al., 2016.

Biological Evaluation

The synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives as potential antineoplastic and antifilarial agents were explored by Ram et al. (1992). This study indicates the potential of Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate derivatives in the development of treatments for cancer and filarial infections Ram et al., 1992.

Material Science

Ates et al. (2015) synthesized a derivative, Methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate (MCzCTB), and studied its electropolymerization for potential supercapacitor and biosensor applications. This research underscores the versatility of Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate in the field of material science, particularly in the development of novel polymeric materials for energy storage and biosensing Ates et al., 2015.

Direcciones Futuras

The future directions for “Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate” and similar compounds involve further exploration of their synthesis methods, molecular structures, chemical reactions, mechanisms of action, physical and chemical properties, safety and hazards, and potential applications . There is a need for more research to fully understand these aspects and to develop new drugs and materials and new synthetic approaches and patterns of reactivity .

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause changes that lead to their anti-tubercular activity .

Biochemical Pathways

Benzothiazole derivatives are known to affect certain pathways that result in their anti-tubercular activity .

Result of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .

Propiedades

IUPAC Name |

methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-3-11-5-4-6-14-15(11)19-18(24-14)20-16(21)12-7-9-13(10-8-12)17(22)23-2/h4-10H,3H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAVIWPLKXYHJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

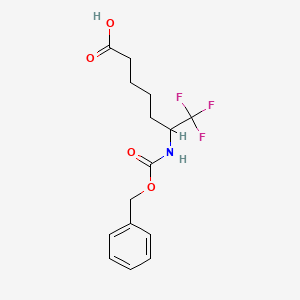

![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2440303.png)

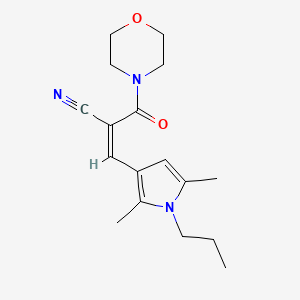

![2-[1-(2-Chloroacetyl)azetidin-3-yl]oxy-N,N-dimethylacetamide](/img/structure/B2440313.png)

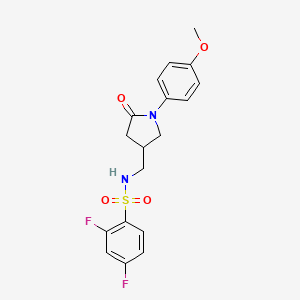

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440316.png)